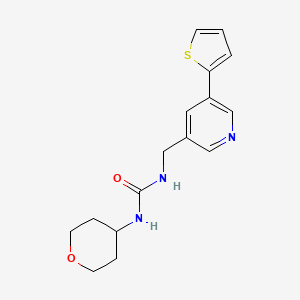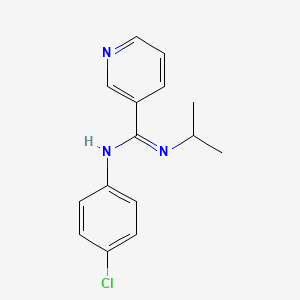
N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of chemical compounds involving N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide derivatives have been a focal point in various studies. For instance, research involving the synthesis of new diamine monomers containing heterocyclic pyridine and triphenylamine groups showcases the versatility of pyridine derivatives in creating novel materials with high thermal stability and mechanical properties. These compounds exhibit significant potential in applications such as polymer synthesis and the development of materials with unique optical and electrochemical properties (Kun-Li Wang et al., 2008).
Photophysical and Computational Studies
Photophysical and computational studies have also been conducted on complexes containing derivatives of pyridine, such as the investigation into rhenium(I) tricarbonyl complexes. These studies provide insights into the electronic and vibrational properties of the complexes, which are crucial for understanding their potential applications in fields like photovoltaics and light-emitting devices (R. Kirgan et al., 2007).
Solubility and Pharmacological Applications
Research on the solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue, in various solvents underscores the importance of understanding the solubility profiles of pyridine derivatives. This knowledge is crucial for the development of pharmaceutical formulations and enhancing drug delivery systems (F. Shakeel et al., 2014).
Catalytic Activity and Environmental Applications
Studies on improving the catalytic activity of Pd/C catalysts by nitrogen doping of activated carbon supports demonstrate the relevance of pyridine derivatives in enhancing catalytic processes. Such enhancements are particularly significant for environmental applications, such as the hydrodechlorination of chlorophenols, highlighting the role of pyridine derivatives in pollution remediation (C. Ruiz-García et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The resulting changes could include alterations in the conformation or activity of the target, leading to downstream effects on cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways, with downstream effects on cellular processes and physiological responses .
Pharmacokinetics
For instance, the presence of the pyridine ring could enhance absorption and distribution, while the chlorophenyl group could influence metabolism and excretion . These properties could impact the compound’s bioavailability and overall pharmacological activity .
Result of Action
Based on the biological activities associated with similar compounds, it could potentially influence a variety of cellular processes, including cell proliferation, apoptosis, oxidative stress, inflammation, and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific biological environment in which it is active, including the presence of other signaling molecules, the state of the target cells, and the overall physiological context .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-propan-2-ylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-11(2)18-15(12-4-3-9-17-10-12)19-14-7-5-13(16)6-8-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJOTYNAIDZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

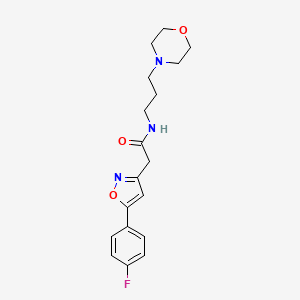
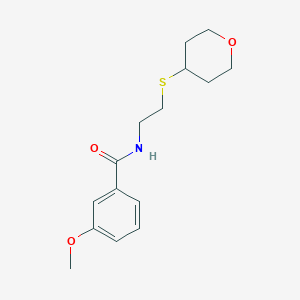
![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
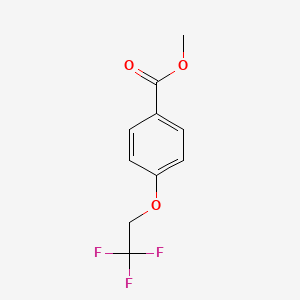
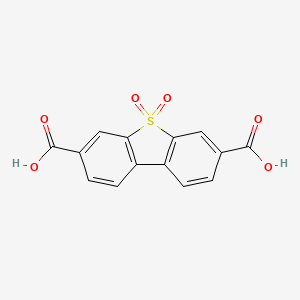
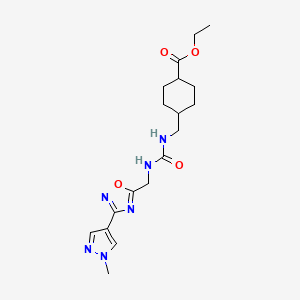
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
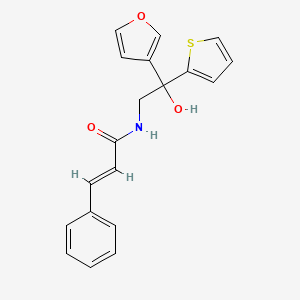
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)
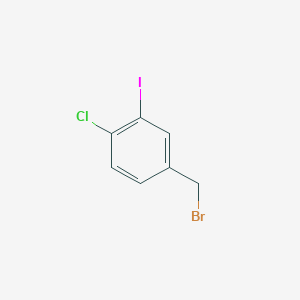
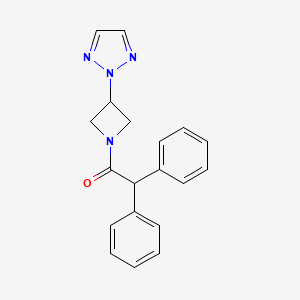
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)
